5-Oxo-4a,5,6,7,8,8a-hexahydroquinoline-8-carbaldehyde
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Overview
Description
5-Oxo-4a,5,6,7,8,8a-hexahydroquinoline-8-carbaldehyde is a fused heterocyclic compound that consists of a nitrogen-containing six-membered ring (dihydropyridine) and a cyclohexanone ring. This compound is part of the broader class of 5-oxo-hexahydroquinolines, which have garnered significant interest due to their diverse biological activities and pharmacological potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-4a,5,6,7,8,8a-hexahydroquinoline-8-carbaldehyde typically involves multicomponent reactions (MCRs). One common method is the Hantzsch reaction, which involves the cyclocondensation of an aldehyde, β-ketoester, 1,3-cyclohexanedione, and ammonia or ammonium acetate. This reaction can be carried out in acetic acid or refluxing ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of MCRs and the Hantzsch reaction can be scaled up for industrial applications. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-4a,5,6,7,8,8a-hexahydroquinoline-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and hydrazines are commonly employed in substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
5-Oxo-4a,5,6,7,8,8a-hexahydroquinoline-8-carbaldehyde has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anticancer, antibacterial, antifungal, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Oxo-4a,5,6,7,8,8a-hexahydroquinoline-8-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
5-Oxo-1,4,5,6,7,8-hexahydroquinoline: Shares a similar core structure but lacks the aldehyde group.
5-Oxo-5,6,7,8-tetrahydroquinoline: Similar structure but with fewer hydrogen atoms, leading to different chemical properties.
Uniqueness
5-Oxo-4a,5,6,7,8,8a-hexahydroquinoline-8-carbaldehyde is unique due to the presence of both the aldehyde and ketone functional groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications .
Properties
CAS No. |
168845-44-1 |
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Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
5-oxo-6,7,8,8a-tetrahydro-4aH-quinoline-8-carbaldehyde |
InChI |
InChI=1S/C10H11NO2/c12-6-7-3-4-9(13)8-2-1-5-11-10(7)8/h1-2,5-8,10H,3-4H2 |
InChI Key |
OXLCPNIZRXYMKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2C=CC=NC2C1C=O |
Origin of Product |
United States |
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